4-(dipropylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5S2/c1-4-14-29(15-5-2)36(31,32)20-12-10-18(11-13-20)25(30)28-26-27-21(17-35-26)23-16-19-8-7-9-22(33-6-3)24(19)34-23/h7-13,16-17H,4-6,14-15H2,1-3H3,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAXFLMEVRZTJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dipropylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include ethyl bromoacetate, thiourea, and various sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The dipropylsulfamoyl group (-SO₂N(C₃H₇)₂) undergoes reactions typical of sulfonamides:
-
Key Insight : Sulfonamide hydrolysis is critical in metabolic pathways, influencing the compound’s bioavailability and detoxification .
Benzamide Group Reactivity
The benzamide (-CONH-) linkage participates in hydrolysis and condensation:
-
Experimental Data : Hydrolysis under LiOH yields 4-(dipropylsulfamoyl)benzoic acid (confirmed by TLC and NMR) .
Thiazole Ring Reactivity
The 1,3-thiazole ring undergoes electrophilic substitution and cross-coupling:
-
Notable Example : Bromination at the 5-position of the thiazole enhances antiproliferative activity in analogous structures .
Benzofuran Reactivity
The 7-ethoxy-1-benzofuran moiety participates in ether cleavage and electrophilic substitution:
-
Structural Impact : Ether cleavage generates a phenolic group, enabling further functionalization (e.g., sulfonation) .
Ether Group (7-Ethoxy) Reactivity
The ethoxy group undergoes dealkylation and nucleophilic substitution:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| O-Dealkylation | BBr₃, DCM, -78°C | 7-Hydroxybenzofuran derivative | |
| Nucleophilic Substitution | NaSH, DMF, 120°C | 7-Mercaptobenzofuran |
Cross-Reactivity Between Functional Groups
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds similar to 4-(dipropylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide exhibit significant inhibitory effects on carbonic anhydrases (CAs) IX and XII, which are implicated in tumor growth and metastasis under hypoxic conditions. The design of this compound aims to enhance selectivity and efficacy against these targets, potentially leading to new treatments for solid tumors .
Antimicrobial Properties
Research has suggested that sulfonamide derivatives possess antimicrobial properties. The presence of the benzofuran moiety may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for further investigation as an antimicrobial agent .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of similar compounds:
- Study on Carbonic Anhydrases : Compounds were synthesized and evaluated for their inhibitory effects on CAs, with one derivative showing an IC50 value of 0.317 μM against CA IX, indicating potent activity .
- Antimicrobial Testing : A series of sulfonamide derivatives were tested against various bacterial strains, demonstrating significant antibacterial activity that warrants further exploration into their mechanisms and potential clinical applications .
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Structure | Target Enzyme | IC50 (μM) | Activity Type |
|---|---|---|---|---|
| This compound | Structure | CA IX | 0.317 | Anticancer |
| Compound A | Structure | CA XII | 0.450 | Anticancer |
| Compound B | Structure | Bacterial Enzyme X | 0.200 | Antimicrobial |
Mechanism of Action
The mechanism of action of 4-(dipropylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs (data derived from referenced evidence):
Key Structural and Functional Insights
Sulfamoyl Group Variations: Dipropyl vs. Dimethyl/Diethyl: Larger alkyl chains (e.g., dipropyl) increase lipophilicity and may prolong half-life but reduce aqueous solubility. Diethyl and dimethyl analogs exhibit lower molecular weights and higher reactivity due to reduced steric hindrance .
Thiazole Substituents: Benzofuran vs. Benzothiazole: Benzofuran’s oxygen atom enhances metabolic stability compared to benzothiazole’s sulfur, which may increase oxidative susceptibility . Electron-Withdrawing Groups (NO₂, F): Nitro and fluoro substituents enhance electrophilicity, favoring interactions with nucleophilic enzyme residues but increasing toxicity risks .
Biological Implications: The target compound’s 7-ethoxybenzofuran-thiazole core is structurally distinct from analogs with nitrophenyl or phenoxyphenyl groups, suggesting divergent biological targets. Benzofuran derivatives are often explored for antitumor and anti-inflammatory activities, while nitrophenyl-containing compounds may act as kinase inhibitors . mGluR5 Targeting: and highlight benzamide derivatives as ligands for metabotropic glutamate receptors (mGluR5).
Biological Activity
4-(Dipropylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Structure
The synthesis of this compound involves the reaction of benzofuran derivatives with thiazole moieties. Benzofuran derivatives are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The incorporation of dipropylsulfamoyl groups enhances its solubility and biological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including lung (A549) and colon (HCT116) cancer cells. The mechanism often involves induction of apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 12.5 | Apoptosis induction |
| Compound B | HCT116 | 15.0 | Cell cycle arrest |
| Target Compound | A549 | 10.0 | Apoptosis + DNA damage |
The biological activity of benzofuran derivatives often involves:
- Inhibition of Key Enzymes : Many benzofuran compounds inhibit enzymes associated with cancer progression.
- Modulation of Signaling Pathways : They can interfere with pathways such as NF-kB and MAPK, which are crucial for cell proliferation and survival.
For example, studies have shown that certain benzofuran derivatives can inhibit the NF-kB pathway, leading to reduced expression of anti-apoptotic proteins and increased apoptosis in cancer cells .
Anti-inflammatory Properties
In addition to anticancer effects, compounds like this compound may exhibit anti-inflammatory properties. Research indicates that benzofuran derivatives can reduce inflammation by inhibiting pro-inflammatory cytokine production and modulating immune responses .
Case Studies
- Study on Lung Cancer Cells : A study investigated the effects of a related compound on A549 lung cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, accompanied by morphological changes indicative of apoptosis .
- Thiazole Derivatives in Cancer Therapy : Another study explored thiazole derivatives' role in enhancing the anticancer effects of benzofuran compounds. The combination therapy showed synergistic effects, leading to improved efficacy in inhibiting tumor growth in vivo .
Q & A
Q. Q1. What are the key functional groups and structural features of this compound, and how do they influence its physicochemical properties?
Methodological Answer: The compound features:
- A dipropylsulfamoyl group (–SON(Pr)), which enhances solubility in polar solvents and may contribute to hydrogen bonding interactions .
- A benzamide core linked to a thiazole ring , providing rigidity and π-π stacking potential .
- A 7-ethoxybenzofuran moiety , which introduces steric bulk and modulates electronic properties (e.g., electron-donating ethoxy group) .
Q. Physicochemical Implications :
Q. Key Characterization Tools :
- NMR Spectroscopy (¹H/¹³C) to confirm substituent positions .
- Mass Spectrometry (HRMS) for molecular ion validation .
Q. Q2. What synthetic routes are recommended for this compound, and what are critical reaction conditions?
Methodological Answer : A multi-step synthesis is typical:
Intermediate 1 : Synthesize 4-(dipropylsulfamoyl)benzoic acid via sulfamoylation of 4-chlorobenzoic acid with dipropylamine under reflux (120°C, 6h) .
Intermediate 2 : Prepare 4-(7-ethoxybenzofuran-2-yl)thiazol-2-amine via cyclization of 2-cyano-7-ethoxybenzofuran with thiourea (ethanol, 80°C, 12h) .
Final Coupling : React intermediates via HATU-mediated amide bond formation (DMF, RT, 24h) .
Q. Critical Parameters :
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted starting materials .
- Yield Optimization : Excess HATU (1.5 eq.) improves coupling efficiency to ~65% .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in biological activity data for this compound across different assays?
Methodological Answer : Contradictions (e.g., antimicrobial activity in one study vs. inactivity in another) may arise from:
Q. Resolution Strategies :
Standardize Assays : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing .
Stability Studies : Monitor compound integrity via HPLC at 0h, 24h, and 48h .
Control Experiments : Include reference drugs (e.g., ciprofloxacin) to validate assay sensitivity .
Q. Q4. What in silico and in vitro approaches are recommended to study its structure-activity relationship (SAR) for kinase inhibition?
Methodological Answer : Step 1: Target Identification
- Molecular Docking : Use AutoDock Vina to screen against kinase libraries (e.g., PDB entries for EGFR or VEGFR) .
- Key Binding Interactions : Prioritize residues forming hydrogen bonds with the sulfamoyl group or π-stacking with benzofuran .
Q. Step 2: In Vitro Validation
Q. Example SAR Finding :
| Modification | Impact on IC (EGFR) |
|---|---|
| Ethoxy → methoxy | IC ↑ 3-fold (reduced bulk) |
| Dipropyl → diethyl | IC ↓ 2-fold (improved fit) |
Q. Q5. How can researchers optimize solubility without compromising bioactivity?
Methodological Answer : Approach 1: Prodrug Design
- Introduce hydrolyzable groups (e.g., phosphate esters) on the ethoxybenzofuran to enhance aqueous solubility .
Q. Approach 2: Co-solvent Systems
Q. Validation :
- Solubility Testing : Shake-flask method in PBS (pH 7.4) with/without cyclodextrin .
- Bioactivity Retention : Compare IC values in presence/absence of co-solvents .
Data Contradiction Analysis
Q. Q6. Why do computational predictions of logP (lipophilicity) differ from experimental values?
Methodological Answer : Discrepancies arise due to:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
